molecular formula C9H19Cl3N4 B2701896 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride CAS No. 2155855-46-0

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride

Cat. No.: B2701896
CAS No.: 2155855-46-0
M. Wt: 289.63
InChI Key: ACPZUMPCCMPXHN-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperazine ring substituted with a 2-methylpyrazol-3-yl group, making it a unique structure within the realm of heterocyclic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyrazol-3-yl)methyl]piperazine typically involves the reaction of 2-methylpyrazole with piperazine under specific conditions. One common method includes the use of hydrazine hydrate in ethanol to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyrazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

1-[(2-Methylpyrazol-3-yl)methyl]piperazine has a broad range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with similar structural features.

    1-Methylpyrazole-4-boronic acid pinacol ester: A compound with a pyrazole ring and boronic acid functionality.

Uniqueness

1-[(2-Methylpyrazol-3-yl)methyl]piperazine stands out due to its specific substitution pattern and the presence of a piperazine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride (CAS No. 2155855-46-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14Cl3N3C_9H_{14}Cl_3N_3. The compound features a piperazine ring substituted with a pyrazole moiety, which is crucial for its biological interactions.

PropertyValue
Molecular Weight267.6 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects, potentially through serotonin receptor modulation.
  • Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in animal models, indicating potential use in anxiety disorders.
  • Antinociceptive Effects : Studies have reported that it may reduce pain perception, suggesting applications in pain management.

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with specific receptors:

  • Serotonin Receptors : Binding affinity studies indicate that the compound selectively binds to 5-HT receptors, which could explain its antidepressant effects.

In Vivo Studies

Animal model studies have provided insights into the efficacy of the compound:

  • Behavioral Tests : In rodent models, administration of the compound resulted in significant reductions in depressive and anxiety-like behaviors compared to control groups.
Study TypeFindings
In VitroHigh affinity for 5-HT receptors
In VivoReduced anxiety and depression scores

Case Studies

Several case studies have explored the therapeutic potential of similar compounds, providing context for the biological activity of this compound:

  • Case Study on Anxiety Disorders :
    • A study involving a related pyrazole derivative showed significant anxiolytic effects in patients with generalized anxiety disorder (GAD), supporting the hypothesis that similar compounds may offer therapeutic benefits.
  • Case Study on Depression :
    • A clinical trial assessing a piperazine-based antidepressant revealed improvements in mood and reduction in depressive symptoms, suggesting potential parallels with this compound.

Properties

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.3ClH/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13;;;/h2-3,10H,4-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPZUMPCCMPXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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